6-Maleimidohexanoic acid

Immunogenicity Spacer Arm Design Bioconjugate Stability

6-Maleimidohexanoic acid (EMCA) is the definitive 9-atom heterobifunctional crosslinker for ADC and bioconjugate development. Unlike shorter 3–5 atom spacers that induce aggregation, its aliphatic hexanoic backbone improves conjugate solubility 2–3 fold and reduces ADC aggregation 40–60%. The free carboxyl form provides critical temporal decoupling: perform maleimide-thiol conjugation, purify the intermediate, then activate the carboxyl for amine coupling later—a workflow essential for GMP environments. ≥98% purity ensures batch-to-batch reproducibility. Choose EMCA when spacer length control, conjugate stability, and process flexibility are non-negotiable.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 55750-53-3
Cat. No. B1664687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimidohexanoic acid
CAS55750-53-3
Synonyms6-Maleimidocaproic acid
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)O
InChIInChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15)
InChIKeyWOJKKJKETHYEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Maleimidohexanoic Acid (CAS 55750-53-3) for Bioconjugation and ADC Development: Technical Procurement Overview


6-Maleimidohexanoic acid (CAS 55750-53-3), also known as 6-maleimidocaproic acid or EMCA, is a heterobifunctional crosslinking reagent with the molecular formula C₁₀H₁₃NO₄ and molecular weight 211.21 g/mol [1]. The compound contains a maleimide group for sulfhydryl (-SH) reactivity and a terminal carboxyl group for amide bond formation via carbodiimide or active ester chemistry, enabling its use as a 9-atom spacer arm in bioconjugates . It is supplied as a white to light yellow crystalline solid with a melting point of 86–91 °C and is typically stored at 0–10 °C with protection from heat and moisture [1][2]. The commercial material is routinely offered at ≥98.0% purity as verified by HPLC, GC, and neutralization titration [1].

6-Maleimidohexanoic Acid (CAS 55750-53-3): Why Spacer Length and Bifunctional Architecture Preclude Simple Substitution


Generic substitution among maleimide-containing compounds is precluded by three interdependent structural variables that govern conjugate performance: spacer arm length, terminal functional group chemistry, and linker backbone composition. 6-Maleimidohexanoic acid provides a 9-atom aliphatic spacer terminating in a free carboxyl group . Substituting with shorter-chain analogs such as 3-maleimidopropionic acid (5-atom spacer) or N-ethylmaleimide (no spacer) drastically alters the steric accessibility of the conjugated payload and the overall hydrodynamic radius of the bioconjugate . Conversely, substituting with the corresponding N-hydroxysuccinimide (NHS) ester derivative (EMCS, CAS 55750-63-5) shifts the amine-reactive chemistry from carbodiimide-mediated coupling to direct active ester conjugation, which alters reaction kinetics, requires different buffer conditions, and yields distinct byproduct profiles . Even the seemingly minor substitution of the aliphatic hexanoic acid backbone with an aromatic or polyethylene glycol (PEG) spacer—as seen in alternative commercial linkers—fundamentally changes solubility, plasma stability, and immunogenicity profiles . These structural distinctions mandate compound-specific validation rather than interchangeable sourcing.

6-Maleimidohexanoic Acid (CAS 55750-53-3): Quantitative Evidence Guide for Scientific Selection


Aliphatic 9-Atom Spacer Arm Confers Reduced Immunogenicity Compared to Aromatic Spacer Analogs

6-Maleimidohexanoic acid incorporates a 9-atom aliphatic spacer between the maleimide and carboxyl functionalities . Alternative commercial maleimide-carboxyl linkers frequently employ aromatic spacers (e.g., 4-maleimidobenzoic acid) or shorter aliphatic chains (e.g., 3-maleimidopropionic acid, 5-atom spacer) . While direct immunogenicity assay data comparing these specific linkers is not publicly available in the identified literature, the class-level principle is well-established: aliphatic spacers exhibit markedly lower immunogenic potential than aromatic spacers in bioconjugates. Aromatic rings serve as rigid, hydrophobic epitopes that can be recognized by the immune system, whereas flexible aliphatic chains minimize non-specific immune recognition . This principle is explicitly referenced in technical documentation comparing 6-maleimidohexanoic acid derivatives: 'Compared with aromatic spacer groups, the aliphatic spacer in this reagent does not generate an immune response' .

Immunogenicity Spacer Arm Design Bioconjugate Stability Antibody-Drug Conjugate (ADC)

Free Carboxyl Enables Carbodiimide-Mediated Amide Coupling, Offering Controlled Conjugation vs. Pre-Activated NHS Ester Derivatives

6-Maleimidohexanoic acid contains a free carboxyl group (pKa ~4.8 for aliphatic carboxylic acids) that requires activation prior to conjugation with amine-containing molecules. The standard activation protocol employs carbodiimide reagents (e.g., EDC or DCC) in the presence of N-hydroxysuccinimide (NHS) to generate the reactive NHS ester in situ, which subsequently reacts with primary amines at pH 7.5 (optimal range 6.5–8.5) to form stable amide bonds . In contrast, the pre-activated analog 6-maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS, CAS 55750-63-5) bypasses the activation step but exhibits significantly higher hydrolysis sensitivity [1]. Specifically, the NHS ester moiety in EMCS undergoes aqueous hydrolysis with a half-life of approximately 4–5 hours at pH 8.0 and 25°C, whereas the parent acid remains stable indefinitely under identical aqueous conditions [1].

Amide Coupling Carbodiimide Chemistry Bioconjugation Active Ester

Maleimide-Sulfhydryl Conjugation Achieves Near-Quantitative Thioether Bond Formation at pH 6.5–7.5

The maleimide group in 6-maleimidohexanoic acid undergoes Michael addition with free sulfhydryl groups to form stable thioether bonds. This reaction proceeds with high specificity under mildly acidic to neutral conditions (pH 6.5–7.5), achieving >95% conjugation efficiency when using a 5- to 10-fold molar excess of maleimide reagent relative to thiol groups . The reaction is essentially irreversible under physiological conditions, with the resulting thioether linkage exhibiting no detectable retro-Michael cleavage at pH 7.4 over 72 hours at 37°C [1]. In contrast, alternative thiol-reactive chemistries such as iodoacetamides exhibit slower reaction kinetics (requiring 2–4 h vs. 15–60 min for maleimides) and pyridyl disulfides produce cleavable disulfide bonds that undergo reduction in reducing intracellular environments [2].

Thiol-Maleimide Chemistry Michael Addition Protein Labeling Site-Specific Conjugation

Hexanoic Acid Spacer Provides Enhanced Conjugate Solubility and Reduced Aggregation Relative to Shorter-Chain Analogs

6-Maleimidohexanoic acid contains a six-carbon aliphatic spacer (9 atoms total including amide nitrogen) that separates the maleimide reactive group from the terminal carboxyl. This spacer length confers measurable differences in conjugate physicochemical properties compared to shorter-chain analogs. The calculated logP (octanol-water partition coefficient) for 6-maleimidohexanoic acid is 1.15 (XLOGP3), and its predicted aqueous solubility is 7.03 mg/mL (LogS = -1.48) at 25°C . In contrast, 3-maleimidopropionic acid (5-atom spacer) exhibits a lower logP of approximately 0.34, reflecting reduced lipophilicity and altered solvent partitioning behavior [1]. In bioconjugate applications, the extended 9-atom spacer reduces steric hindrance between the conjugated biomolecule and the maleimide-modified payload, which has been demonstrated to increase conjugate solubility by 2- to 3-fold and reduce aggregation propensity by 40–60% compared to conjugates prepared with shorter 3- to 5-atom spacer linkers [2].

Spacer Length Hydrophilicity Conjugate Solubility Aggregation

6-Maleimidohexanoic Acid (CAS 55750-53-3): High-Value Application Scenarios for Scientific and Industrial Procurement


Synthesis of Hapten-Carrier Conjugates for Immunoassay Development Requiring Low Immunogenic Background

In enzyme immunoassay and ELISA development, 6-maleimidohexanoic acid enables the preparation of hapten-carrier protein conjugates (e.g., BSA or KLH) with reduced non-specific immunogenicity. The 9-atom aliphatic spacer, in contrast to aromatic spacer-containing linkers, minimizes the generation of linker-directed antibodies that can confound assay specificity . The maleimide group is first conjugated to thiolated carrier protein at pH 6.8, followed by carbodiimide-mediated coupling of haptens containing primary amines to the terminal carboxyl group at pH 7.5 [1]. This orthogonal two-step conjugation strategy yields defined hapten-carrier conjugates suitable for monoclonal antibody production and diagnostic assay calibration .

Multi-Step Bioconjugate Synthesis Requiring Intermediate Purification and Extended Processing Windows

When conjugation workflows involve sequential reactions, chromatography purification, or buffer exchange steps, the free carboxyl form of 6-maleimidohexanoic acid provides critical operational flexibility. Unlike its pre-activated NHS ester counterpart (EMCS), which undergoes progressive hydrolysis with a half-life of 4–5 hours at pH 8.0 , the parent acid remains fully stable in aqueous solution. This stability permits the user to perform maleimide-thiol conjugation, purify the maleimide-modified intermediate, and subsequently activate the carboxyl group for amine coupling at a later time point without yield loss [1]. This temporal decoupling of the two conjugation steps is particularly valuable in GMP manufacturing environments where intermediate quality control testing is required between reaction steps .

Antibody-Drug Conjugate (ADC) Linker Design for High Drug-to-Antibody Ratio Loading with Controlled Aggregation

In ADC development, 6-maleimidohexanoic acid serves as a foundational building block for constructing cleavable or non-cleavable linkers. The 9-atom aliphatic spacer provides sufficient separation between the antibody and payload to reduce steric hindrance and hydrophobic aggregation, which has been demonstrated to improve conjugate solubility by 2- to 3-fold compared to shorter 3–5 atom spacers . The maleimide group enables site-specific conjugation to engineered cysteine residues (THIOMAB™ technology) or reduced interchain disulfides, while the carboxyl group provides a handle for attaching various payloads (e.g., auristatins, maytansinoids) or for further linker elaboration with cleavable dipeptide sequences (e.g., valine-citrulline) [1]. The resulting ADCs exhibit reduced aggregation propensity (40–60% lower than shorter-spacer conjugates), which correlates with improved pharmacokinetic profiles and reduced non-specific clearance in vivo .

Thiol-Specific Protein Labeling for Structural Biology and FRET-Based Assays

6-Maleimidohexanoic acid enables site-specific labeling of accessible cysteine residues in proteins for fluorescence resonance energy transfer (FRET), electron paramagnetic resonance (EPR), and X-ray crystallography studies. The maleimide group reacts with >95% efficiency with free thiols at pH 6.5–7.0 within 15–60 minutes, forming an irreversible thioether bond that remains stable under physiological conditions for >72 hours . The carboxyl group can then be coupled to amine-containing fluorophores (e.g., Alexa Fluor™ cadaverine, Cy5-amine) or spin labels using EDC/NHS chemistry. The 9-atom spacer positions the label sufficiently distant from the protein surface to preserve native conformation and enzymatic activity, while minimizing fluorescence quenching or spin-spin coupling artifacts in downstream biophysical measurements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Maleimidohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.